molecular formula C5H6IN3O B3213784 5-Iodo-2-methoxypyrimidin-4-amine CAS No. 1126848-36-9

5-Iodo-2-methoxypyrimidin-4-amine

Cat. No.: B3213784
CAS No.: 1126848-36-9
M. Wt: 251.03 g/mol
InChI Key: IYZRCGBZOHKARJ-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxypyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C(_5)H(_6)IN(_3)O. It belongs to the class of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of an iodine atom at position 5 and a methoxy group at position 2 makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxypyrimidin-4-amine typically involves the iodination of 2-methoxypyrimidin-4-amine. One common method is the reaction of 2-methoxypyrimidin-4-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxypyrimidin-4-amine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can be used to synthesize analogs with potential therapeutic properties, such as antiviral, anticancer, or antimicrobial activities .

Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives can serve as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxypyrimidin-4-amine depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved would vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2-methoxypyrimidin-4-amine is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-iodo-2-methoxypyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZRCGBZOHKARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126848-36-9
Record name 5-Iodo-2-methoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126848-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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